molecular formula C18H20N4O B6683577 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine

Cat. No.: B6683577
M. Wt: 308.4 g/mol
InChI Key: LNZONVUUWNPXCX-KBXCAEBGSA-N
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Description

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine is a complex organic compound featuring a quinoline core linked to a pyrazole and oxolane moiety

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-22-17(6-8-21-22)18-14(7-9-23-18)11-19-15-10-13-4-2-3-5-16(13)20-12-15/h2-6,8,10,12,14,18-19H,7,9,11H2,1H3/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZONVUUWNPXCX-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Oxolane Ring: The oxolane ring is often formed through cyclization reactions involving diols and appropriate electrophiles.

    Quinoline Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reactions: The final step involves coupling the pyrazole-oxolane intermediate with the quinoline derivative using a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrazole rings, leading to the formation of quinoline N-oxides and pyrazole oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinoline N-oxides, pyrazole oxides.

    Reduction Products: Aminoquinolines.

    Substitution Products: Halogenated quinolines, alkylated pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazole and oxolane moieties may enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Pyrazole Derivatives: Compounds such as celecoxib, which contain a pyrazole ring.

    Oxolane Derivatives: Compounds like ribavirin, which include an oxolane ring.

Uniqueness

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]quinolin-3-amine is unique due to its combination of three distinct moieties: quinoline, pyrazole, and oxolane. This structural complexity may confer unique biological activities and chemical reactivity, distinguishing it from other compounds with similar individual components.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

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